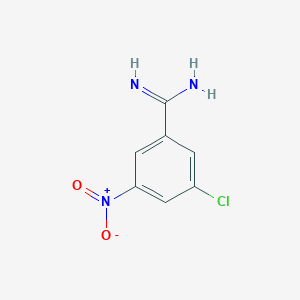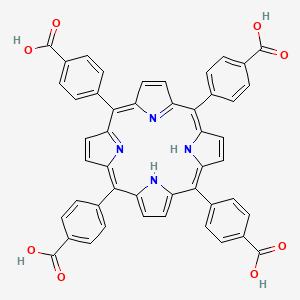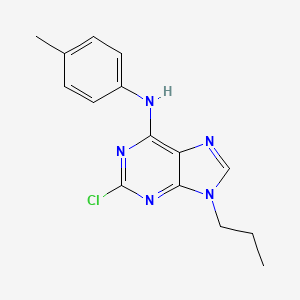![molecular formula C15H27NO B12465500 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry. Its structure features a bicyclo[2.2.1]heptane ring system, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of bicyclo[2.2.1]hept-2-ene with ethylmagnesium bromide to form the corresponding Grignard reagent. This intermediate is then reacted with 2-ethylbutanoyl chloride under anhydrous conditions to yield the desired amide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-bicyclo[2.2.1]hept-2-yl-ethyl)-2-(2-hydroxy-phenoxy)-acetamide: Similar bicyclic structure but with different functional groups.
Bicyclo[2.2.1]hept-5-en-2-yl triethoxysilane: Contains a bicyclic ring system but with silane functionality.
Uniqueness
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide is unique due to its specific combination of a bicyclic ring system with an amide functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C15H27NO |
|---|---|
Peso molecular |
237.38 g/mol |
Nombre IUPAC |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-ethylbutanamide |
InChI |
InChI=1S/C15H27NO/c1-4-12(5-2)15(17)16-10(3)14-9-11-6-7-13(14)8-11/h10-14H,4-9H2,1-3H3,(H,16,17) |
Clave InChI |
WOTJVYZHDGIXCX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)NC(C)C1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol](/img/structure/B12465427.png)

![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B12465441.png)

![1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12465455.png)

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465464.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12465468.png)
![4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-](/img/structure/B12465471.png)

![1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12465482.png)
![Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate](/img/structure/B12465484.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12465495.png)
